molecular formula C8H20ClNO B13607834 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride

3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride

Cat. No.: B13607834
M. Wt: 181.70 g/mol
InChI Key: AEKATXKZIBNALV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dimethylpentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpentan-1-ol and aminomethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at around 60-80°C.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial reactors and continuous flow systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines.

Scientific Research Applications

3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, affecting their activity.

    Pathways: It can modulate signaling pathways involved in cellular processes, such as neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    4-(Aminomethyl)-2,2-dimethylpentan-1-ol: Similar structure but different functional groups.

Uniqueness

3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H20ClNO

Molecular Weight

181.70 g/mol

IUPAC Name

3-(aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride

InChI

InChI=1S/C8H19NO.ClH/c1-8(2,3)7(6-9)4-5-10;/h7,10H,4-6,9H2,1-3H3;1H

InChI Key

AEKATXKZIBNALV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCO)CN.Cl

Origin of Product

United States

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